molecular formula C7H6ClNO3 B579885 Methyl 6-chloro-5-hydroxynicotinate CAS No. 915107-30-1

Methyl 6-chloro-5-hydroxynicotinate

Cat. No.: B579885
CAS No.: 915107-30-1
M. Wt: 187.579
InChI Key: ZDIHYBCAMKQMID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-5-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of methyl nicotinate followed by hydroxylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-5-hydroxynicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or other physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-6-hydroxynicotinate: Similar structure but with different positioning of the chloro and hydroxyl groups.

    Methyl nicotinate: Lacks the chloro and hydroxyl groups, making it less reactive in certain chemical reactions.

    6-chloro-5-hydroxynicotinic acid: Similar structure but without the methyl ester group.

Uniqueness

Methyl 6-chloro-5-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

Methyl 6-chloro-5-hydroxynicotinate (CAS Number: 915107-30-1) is a derivative of nicotinic acid characterized by the presence of a chlorine atom at the 6-position and a hydroxyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C7_7H6_6ClNO3_3
  • Molecular Weight : 187.58 g/mol
  • SMILES Notation : O=C(OC)C1=CC(O)=C(Cl)N=C1
  • IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. While specific mechanisms remain to be fully elucidated, it is hypothesized that the compound may exert its effects through:

  • Enzyme Modulation : Similar compounds have shown the ability to modulate enzyme activities related to neurotransmission and metabolic regulation, suggesting that this compound could influence these pathways as well.
  • Neuroprotective Effects : Analogous derivatives have demonstrated neuroprotective properties, potentially making this compound relevant in the context of neurodegenerative diseases .

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation, which could have implications for treating various inflammatory conditions.
  • Neuroprotective Properties : There is preliminary evidence suggesting that this compound may protect neuronal cells from damage, a characteristic valuable in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity Profile
This compoundChlorine at position 6, hydroxyl at position 5Potential anti-inflammatory and neuroprotective effects
Methyl 6-chloro-4-methylnicotinateMethyl group at position 4Moderate anti-inflammatory effects
Methyl 5-amino-6-chloronicotinateAmino group at position 5Enhanced neuroprotective activity
Methyl 6-chloro-2-hydroxynicotinic acidHydroxyl group at position 2Significant metabolic effects

This table illustrates how variations in structural features can lead to distinct biological activities, highlighting the unique profile of this compound.

Case Studies and Research Findings

  • Neuroprotection Study : A study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Anti-inflammatory Research : Another study assessed the anti-inflammatory properties of this compound using in vitro models. The findings demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
  • Metabolic Pathway Analysis : Research into the metabolic pathways influenced by this compound revealed interactions with key enzymes involved in nicotinic acid metabolism. This suggests that the compound may play a role in modulating metabolic processes relevant to energy homeostasis and lipid metabolism .

Properties

IUPAC Name

methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHYBCAMKQMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919689
Record name Methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91507-30-1
Record name Methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-hydroxynicotinate (10.0 g) and water (2.0 mL) was added dropwise 5% aqueous sodium hypochlorite solution (69.2 mL) at 0° C., and the mixture was stirred for 2 hr. 2N Hydrochloric acid (50 mL) was added to the reaction mixture at 0° C., and the resulting white precipitate was collected by filtration. The crude crystals were washed with water, and the obtained solid was dissolved in acetonitrile. The solvent was evaporated under reduced pressure to give a crude product of the title compound (3.71 g) as a pale-yellow solid. This compound was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
69.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a flask containing methyl-5-hydroxynicotinate (4.5 g, 29 mmol) was added sodium hypochlorite aqueous solution (6.15%, 26.7 mL, 22 mmol) dropwise under ice bath cooling. After 30 min of stirring, 2 M HCl (20 mL) was added and the resulting white crystals collected by filtration to give 2.31 g of 6-chloro-5-hydroxynicotinic acid methyl ester in 42% yield. 1H NMR (400 MHz, CDCl3) δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H); LC-MS (ELSD): mass calcd for C7H6ClNO3 [M]+ 187. Found 187.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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